molecular formula C5H9F2N B3044997 N-(2,2-Difluoroethyl)cyclopropanamine CAS No. 1010189-78-2

N-(2,2-Difluoroethyl)cyclopropanamine

Cat. No.: B3044997
CAS No.: 1010189-78-2
M. Wt: 121.13
InChI Key: WVMHDNUVEBYCCW-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)cyclopropanamine: is an organic compound with the molecular formula C5H9F2N It features a cyclopropane ring attached to an amine group, with a difluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a difluoroethylating agent. One common method is the nucleophilic substitution reaction where cyclopropanamine reacts with 2,2-difluoroethyl bromide under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-Difluoroethyl)cyclopropanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amides, imines, or secondary amines.

    Substitution: Various substituted cyclopropanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,2-Difluoroethyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(2,2-Difluoroethyl)cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

    Cyclopropanamine: Lacks the difluoroethyl group, resulting in different reactivity and biological activity.

    N-(2-Fluoroethyl)cyclopropanamine: Contains a single fluorine atom, leading to variations in chemical and biological properties.

    N-(2,2-Dichloroethyl)cyclopropanamine:

Uniqueness: N-(2,2-Difluoroethyl)cyclopropanamine is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,2-difluoroethyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)3-8-4-1-2-4/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHDNUVEBYCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655641
Record name N-(2,2-Difluoroethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010189-78-2
Record name N-(2,2-Difluoroethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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